

4-Nitrophenylglyoxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrophenylglyoxylic acid**

Cat. No.: **B082383**

[Get Quote](#)

An In-Depth Technical Guide to **4-Nitrophenylglyoxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for **4-Nitrophenylglyoxylic acid**. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Chemical Identity and Structure

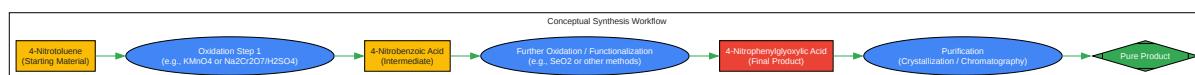
4-Nitrophenylglyoxylic acid, also known as 2-(4-nitrophenyl)-2-oxoacetic acid or p-nitrobenzoylformic acid, is an organic compound with the chemical formula $C_8H_5NO_5$.^{[1][2]} It belongs to the class of phenylglyoxylic acids and is characterized by a phenyl ring substituted with a nitro group at the para position and a glyoxylic acid moiety.

The structure incorporates a carboxylic acid group and a ketone, making it a keto acid. This bifunctional nature allows for a variety of chemical reactions, rendering it a useful intermediate in organic synthesis.

Caption: 2D structure of **4-Nitrophenylglyoxylic acid**.

Physicochemical Properties

The key physicochemical properties of **4-Nitrophenylglyoxylic acid** are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.


Property	Value	Unit	Source
Identifiers			
CAS Number	14922-36-2	-	[1][2]
Molecular Formula	C ₈ H ₅ NO ₅	-	[1][2]
Molecular Weight	195.13	g·mol ⁻¹	[1][2]
InChIKey	RREPYIWLDJQENS-UHFFFAOYSA-N	-	[3]
SMILES	O=C(O)C(=O)c1ccc(--INVALID-LINK--[O-])cc1	-	[3]
Physical Properties			
Appearance	Yellow powder	-	[3]
Melting Point	113-115	°C	[1][2][3]
Boiling Point (Predicted)	381.6 ± 34.0	°C at 760 mmHg	[1][3]
Density (Predicted)	1.531 ± 0.06	g/cm ³	[1][3]
Flash Point	173.1	°C	[1]
Chemical Properties			
pKa (Predicted)	1.72 ± 0.54	-	[3]
logP (Octanol/Water Partition Coefficient)	0.862	-	[4]
Water Solubility (log ₁₀ WS, Predicted)	-1.88	mol/L	[4]
Thermodynamic Properties (Calculated)			

Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	28.78	kJ/mol	[4]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	83.10	kJ/mol	[4]

Experimental Protocols

Synthesis Pathway

While specific literature detailing the synthesis of **4-Nitrophenylglyoxylic acid** is not readily available, a plausible synthetic route can be derived from standard organic chemistry transformations. A common approach involves the oxidation of a suitable precursor, such as 4-nitrotoluene. The workflow for such a synthesis is outlined below. This process typically involves the oxidation of the methyl group to a carboxylic acid, followed by further oxidation to the glyoxylic acid, or a more direct oxidation of an intermediate. A well-documented related synthesis is the oxidation of p-nitrotoluene to p-nitrobenzoic acid using reagents like sodium dichromate and sulfuric acid.[5]

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **4-Nitrophenylglyoxylic acid**.

Note: This represents a generalized pathway. The specific reagents, reaction conditions (temperature, time, stoichiometry), and work-up procedures would require experimental optimization. Safety precautions must be strictly followed, especially when working with strong oxidizing agents and nitrated aromatic compounds.

Analytical Methodology: HPLC-UV

For the analysis and quantification of **4-Nitrophenylglyoxylic acid**, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is appropriate. The following protocol is adapted from methodologies used for similar aromatic acids and nitrophenolic compounds.[6][7][8]

- **Instrumentation:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- **Column:** A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[9]
- **Mobile Phase:** An isocratic or gradient elution can be employed. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier. For example, a starting point could be a mixture of 0.1% sulfuric acid in water (Solvent A) and acetonitrile (Solvent B).[9]
- **Flow Rate:** A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[6][8]
- **Detection:** The nitroaromatic chromophore allows for sensitive UV detection. A wavelength between 270 nm and 290 nm would likely provide good sensitivity.[6][8][9]
- **Sample Preparation:** Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection to protect the column.
- **Quantification:** A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.

Safety and Handling

4-Nitrophenylglyoxylic acid is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

- **Hazard Statements:**
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]

- H335: May cause respiratory irritation.[3]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.[10]

Applications in Research and Development

As a functionalized aromatic keto acid, **4-Nitrophenylglyoxylic acid** serves as a valuable building block in organic synthesis. Its potential applications include:

- Pharmaceutical Synthesis: The nitro group can be reduced to an amine, and the keto and carboxylic acid groups can be modified to create a wide range of heterocyclic compounds and other complex molecules with potential biological activity.
- Dye and Polymer Chemistry: The chromophoric nitro group and reactive functional groups make it a candidate for the synthesis of specialty dyes and functional polymers.
- Enzyme Substrate Research: Similar compounds, such as 4-nitrophenyl esters and phosphates, are widely used as chromogenic substrates for enzymes like esterases, lipases, and phosphatases.[11] **4-Nitrophenylglyoxylic acid** could potentially be adapted for similar assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrophenylglyoxylic acid | C8H5NO5 | CID 151940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenylglyoxylic acid | CAS 14922-36-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-NITROPHENYLGLYOXYLIC ACID | 14922-36-2 [amp.chemicalbook.com]
- 4. 4-Nitrophenylglyoxylic acid (CAS 14922-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [4-Nitrophenylglyoxylic acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082383#4-nitrophenylglyoxylic-acid-chemical-structure-and-properties\]](https://www.benchchem.com/product/b082383#4-nitrophenylglyoxylic-acid-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com